molecular formula C23H36O3 B11995475 20-Oxopregnan-3-yl acetate CAS No. 2394-44-7

20-Oxopregnan-3-yl acetate

Cat. No.: B11995475
CAS No.: 2394-44-7
M. Wt: 360.5 g/mol
InChI Key: GFHOQCXDABGYAL-UHFFFAOYSA-N
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Description

Contextualizing 20-Oxopregnan-3-yl Acetate (B1210297) within Steroid Chemistry and Chemical Biology

20-Oxopregnan-3-yl acetate belongs to the pregnane (B1235032) class of steroids, characterized by a 21-carbon framework. wikipedia.org Its structure features a ketone group at the C-20 position and an acetate group at the C-3 position. This particular arrangement of functional groups makes it a subject of interest in steroid chemistry, primarily as a synthetic intermediate. evitachem.compsu.edu In the broader field of chemical biology, pregnane derivatives are investigated for their roles in modulating biological pathways. evitachem.come-journals.in The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this important class of steroids.

The synthesis of this compound can be achieved through the acetylation of the corresponding 3-hydroxypregnan-20-one. evitachem.com This straightforward conversion highlights its accessibility for research purposes. Furthermore, its structure is related to other biologically significant pregnane derivatives, making it a valuable reference compound in metabolic and mechanistic studies.

Research Significance of Pregnane Scaffolds as Chemical Probes and Synthetic Intermediates

The pregnane scaffold is a versatile platform in medicinal chemistry and chemical biology, serving dual roles as both chemical probes and synthetic intermediates. acs.orguc.pt As chemical probes, pregnane derivatives are utilized to investigate the function and regulation of nuclear receptors, such as the pregnane X receptor (PXR). acs.orgresearchgate.net The development of agonists, antagonists, and inverse agonists based on the pregnane scaffold provides invaluable tools for dissecting the physiological and pathological roles of these receptors. acs.org

As synthetic intermediates, the pregnane framework allows for the construction of a vast array of more complex steroids. psu.eduuc.ptresearchgate.net The inherent stereochemistry and functionality of the pregnane skeleton can be strategically modified to produce novel compounds with potential therapeutic applications. For instance, derivatives of the pregnane scaffold have been explored for their potential as anticancer agents. nih.gov The strategic modification of the pregnane core, including the introduction of various functional groups and heterocyclic rings, has been a fruitful area of research aimed at discovering new bioactive molecules. e-journals.innih.gov

Overview of Research Domains Pertaining to this compound

Research involving this compound and its close analogs primarily falls within the domains of synthetic organic chemistry and structural biology. In synthetic chemistry, it is often employed as a starting material or an intermediate in the synthesis of more complex steroidal structures. psu.edunih.goviucr.org For example, epoxidized derivatives of this compound have been used as substrates for synthesizing new olefinic 18-nor and 18,19-dinorsteroids. psu.eduuc.pt

Chemical Properties and Synthesis

The chemical characteristics and synthetic accessibility of this compound are fundamental to its utility in research.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 2394-44-7
Molecular Formula C23H36O3
Molecular Weight 376.54 g/mol
Appearance Solid
Primary Class Pregnane Steroid

This data is compiled from publicly available chemical databases. evitachem.com

The synthesis of this compound typically involves the acetylation of 3α-hydroxy-5β-pregnan-20-one. evitachem.com This reaction is a standard esterification process. More complex synthetic routes involving this compound often focus on modifications of the steroid's core structure. For instance, the epoxidation of the related 5β,6β-epoxy-20-oxopregnan-3β-yl acetate has been accomplished using potassium permanganate (B83412) and iron(III) sulfate (B86663). psu.edu Furthermore, bismuth(III) salts have been utilized to catalyze the ring-opening of epoxysteroids derived from this compound, leading to the formation of halohydrins and β-hydroxy-nitrates with high stereo-, regio-, and chemoselectivity. iucr.orgmdpi.com These synthetic transformations underscore the value of the this compound scaffold in generating a diverse range of steroidal compounds.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHOQCXDABGYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946760
Record name 20-Oxopregnan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2394-44-7
Record name 5.beta.-Pregnan-20-one, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Oxopregnan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Transformations of 20 Oxopregnan 3 Yl Acetate

Stereoselective Synthesis of 20-Oxopregnan-3-yl Acetate (B1210297) Precursors

The stereoselective synthesis of precursors is fundamental to obtaining the desired final pregnane (B1235032) derivatives. The introduction of an epoxide ring across the C5-C6 double bond of a pregnene skeleton is a common and critical step, creating reactive intermediates for further modification.

Formation of Epoxy-Pregnane Derivatives (e.g., 5α,6α-epoxy, 5β,6β-epoxy)

Epoxy-pregnane derivatives, particularly the 5α,6α- and 5β,6β-epoxides, are crucial intermediates in steroid chemistry. nih.gov They are typically synthesized from Δ5-steroid precursors, such as 3β-acetoxy-5-pregnen-20-one, the acetylated form of pregnenolone. nih.gov The formation of these epoxides allows for the subsequent stereospecific introduction of various functional groups through facile ring-opening reactions. nih.gov

The choice of epoxidizing agent is critical for controlling the stereochemical outcome of the reaction. Meta-chloroperbenzoic acid (mCPBA) is a widely used reagent for the epoxidation of Δ5-steroids. nih.govresearchgate.net For instance, the reaction of 3β-acetoxy-5-pregnen-20-one with mCPBA in chloroform (B151607) can produce a mixture of 5α,6α- and 5β,6β-epoxy-3β-acetoxypregnan-20-one. nih.gov Similarly, mCPBA is used to epoxidize other pregnane dienes, leading unexpectedly to 4α,5α-monoepoxides in some cases. researchgate.netrsc.orgogu.edu.tr

For highly stereoselective β-epoxidation, a combination of potassium permanganate (B83412) (KMnO4) and a metal sulfate (B86663), such as ferric sulfate (Fe2(SO4)3·nH2O), has proven effective. researchgate.net This method provides a one-step synthesis of 5β,6β-epoxides in good yields using low-cost reagents. researchgate.net

SubstrateReagent(s)SolventProduct(s)Citation(s)
3β-Acetoxy-5-pregnen-20-onem-Chloroperbenzoic acid (mCPBA)Chloroform5α,6α- and 5β,6β-epoxy-3β-acetoxypregnan-20-one (1:1 mixture) nih.gov
5-Pregnen-3β-ol-20-onemCPBAChloroform5α,6α-Epoxy-3β-hydroxypregnan-20-one nih.gov
6β-Acetoxypregna-2,4-diene-20-onemCPBA-4α,5α-Monoepoxide researchgate.net
Δ5-Unsaturated steroidsKMnO4/Fe2(SO4)3·nH2O-5β,6β-Epoxides researchgate.net

Stereochemical control during the epoxidation of the Δ5 double bond in pregnane precursors is influenced by both the reagent and the substrate's structure. Epoxidation with per-acids like mCPBA typically proceeds via syn-addition, where the oxygen atom adds to the same face of the double bond. chemistrysteps.com For many Δ5-steroids, this results in the preferential formation of the 5α,6α-epoxide from the less hindered α-face of the steroid nucleus. researchgate.net However, the reaction of 3β-acetoxy-5-pregnen-20-one with mCPBA can yield a non-selective 1:1 mixture of the 5α,6α- and 5β,6β-diastereomers. nih.gov

In contrast, high stereoselectivity for the 5β,6β-epoxide can be achieved using specific reagent systems. The use of potassium permanganate with metal sulfates, particularly Fe2(SO4)3·nH2O, directs the epoxidation to the β-face with a high degree of stereoselectivity. researchgate.net Furthermore, the steric bulk of substituents on the steroid skeleton, such as at the C17 position, can also direct the stereochemical course of the epoxidation reaction. rsc.org The difference in reactivity between the 5α,6α and 5β,6β diastereomers is significant, with the latter often being more susceptible to certain rearrangement reactions. researchgate.netnih.gov

Ring-Opening Reactions and Derivatization Strategies Involving Pregnane Epoxides

The strained three-membered ring of pregnane epoxides makes them highly susceptible to nucleophilic attack, enabling a wide array of derivatization strategies. These ring-opening reactions are fundamental for synthesizing functionalized steroids.

Nucleophilic Ring Opening of Epoxy-Pregnane Intermediates

The nucleophilic ring-opening of pregnane epoxides is a cornerstone of steroid modification. This process can be catalyzed by either acids or bases. echemi.com Under both conditions, the reaction typically proceeds via an SN2 mechanism, which involves the cleavage of a C-O bond and results in an inversion of stereochemistry at the site of attack. masterorganicchemistry.comlibretexts.org This leads to the formation of products with a trans-diaxial arrangement of the newly introduced nucleophile and the existing hydroxyl group. mdpi.com A wide variety of nucleophiles, including halides, amines, and hydride reagents, can be employed to open the epoxide ring. libretexts.org

Bismuth(III) salts have emerged as effective and environmentally friendly ("ecofriendly") reagents or catalysts for the ring-opening of epoxysteroids. nih.govmdpi.com These reactions are often highly stereo-, regio-, and chemoselective. mdpi.com The use of stoichiometric amounts of bismuth(III) salts such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), or bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) in a solvent like 1,4-dioxane (B91453) facilitates the efficient synthesis of vicinal halohydrins and β-hydroxy-nitrates. mdpi.com

The process is highly stereoselective, yielding products from the trans-diaxial opening of the epoxide ring. mdpi.com For example, the reaction of a 5α,6α-epoxy steroid with BiCl3 results in a 5α-hydroxy-6β-chloro derivative. researchgate.net The reaction is also chemoselective; in a steroid containing both a 5α,6α-epoxide and a 16α,17α-epoxide, the reaction occurs specifically at the 5α,6α-position. mdpi.com Bismuth(III) salts can also catalyze the Ritter reaction of epoxysteroids with nitriles to give vicinal acylamino-hydroxy products in high yields. mdpi.com

Epoxide SubstrateBismuth(III) SaltSolventProduct TypeCitation(s)
5α,6α-EpoxysteroidsBiCl31,4-Dioxanetrans-Diaxial Chlorohydrins mdpi.com
5β,6β-EpoxysteroidsBiBr31,4-Dioxanetrans-Diaxial Bromohydrins mdpi.com
5α,6α-EpoxysteroidsBi(NO3)3·5H2O1,4-Dioxanetrans-Diaxial β-Hydroxy-nitrates mdpi.com
5α,6α- and 5β,6β-EpoxysteroidsBiBr3Nitriles (e.g., Acetonitrile)trans-Diaxial vic-Acylamino-hydroxy derivatives mdpi.com
Bismuth(III) Salt-Catalyzed Transformations (e.g., BiCl3, Bi(NO3)3·5H2O, BiBr3)
Regio-, Stereo-, and Chemoselectivity in Diepoxide Ring Opening.researchgate.netiucr.orgnih.gov

The ring-opening of diepoxides derived from 20-Oxopregnan-3-yl acetate serves as a powerful tool for introducing new functionalities with precise spatial arrangement. A notable example is the reaction of 5α,6α;16α,17α-diepoxy-20-oxopregnan-3β-yl acetate. The treatment of this diepoxide with bismuth(III) nitrate results in a highly regio-, stereo-, and chemoselective opening of the 5α,6α-epoxide ring, leaving the 16α,17α-epoxide group intact. researchgate.netiucr.orgnih.gov This selectivity is attributed to the electronic and steric environment of the two epoxide rings, with the B-ring epoxide being more susceptible to nucleophilic attack. The result is the formation of a trans-diaxial product, a common outcome in steroid chemistry governed by the Fürst-Plattner rule. researchgate.netnih.gov This selective transformation underscores the ability to differentiate between two similar functional groups within the same molecule, a key challenge in complex molecule synthesis.

Synthesis of Halohydrins and β-Hydroxy-Nitrates.mdpi.com

The synthesis of halohydrins and β-hydroxy-nitrates from epoxysteroids, including derivatives of this compound, can be efficiently achieved using bismuth(III) salts. mdpi.com For instance, the reaction of 5α,6α-epoxysteroids with bismuth trichloride (B1173362) (BiCl3) or bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) in a solvent like 1,4-dioxane yields the corresponding halohydrins or β-hydroxy-nitrates in high yields. mdpi.com These reactions are characterized by their stereo-, regio-, and chemoselectivity. mdpi.com The ring opening of a 5α,6α;16α,17α-diepoxysteroid demonstrates remarkable specificity for the 5α,6α-epoxide group. mdpi.com

Azidohydroxylation of Steroidal Olefins (e.g., utilizing Chromium Trioxide and Sodium Azide).researchgate.netchemrevlett.comrsc.org

A direct method for the conversion of steroidal olefins into vicinal azidohydrins involves the use of chromium trioxide and sodium azide (B81097) in glacial acetic acid. researchgate.netchemrevlett.comrsc.org When applied to 20-oxopregn-5-en-3β-yl acetate, this reaction yields 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate as the primary product. researchgate.net This process demonstrates a stereospecific vicinal azidohydroxylation. researchgate.netrsc.org The reaction mechanism is proposed to involve the in-situ generation of chromyl azide, which then reacts with the olefin. cas.cz

Synthesis of Specific Functionalized this compound Analogues

The strategic functionalization of the this compound framework allows for the creation of a diverse array of analogues with specific stereochemical and electronic properties.

One such analogue, 6β-chloro-5α-hydroxy-20-oxopregnan-3β-yl acetate , is synthesized with high efficiency through the ring opening of the corresponding 5α,6α-epoxysteroid. nih.govnih.gov This reaction is effectively carried out using bismuth trichloride (BiCl3) in 1,4-dioxane at elevated temperatures, resulting in a 92% yield of the desired chlorohydrin. nih.gov X-ray crystallographic analysis confirms the stereoselective nature of this nucleophilic ring opening, revealing a trans-diaxial arrangement of the newly introduced chloro and hydroxyl groups. nih.gov

Another key functionalized analogue is 16α,17α-epoxy-5α-hydroxy-6β-nitrooxy-20-oxopregnan-3β-yl acetate . researchgate.netiucr.orgnih.gov This compound is obtained regio-, stereo-, and chemoselectively from the ring opening of the corresponding 5α,6α;16α,17α-diepoxide using bismuth(III) nitrate. researchgate.netiucr.orgnih.gov This method showcases the dual role of the bismuth salt, acting as both a reaction promoter and a nucleophile donor. researchgate.netiucr.orgnih.gov The reaction selectively opens the 5α,6α-epoxide while leaving the 16α,17α-epoxide untouched, a testament to the fine-tuned reactivity of this system. researchgate.netiucr.orgnih.gov

Starting MaterialReagentsProductKey Features
5α,6α-epoxy-20-oxopregnan-3β-yl acetateBiCl3, 1,4-dioxane6β-chloro-5α-hydroxy-20-oxopregnan-3β-yl acetateHigh yield (92%), stereoselective trans-diaxial opening. nih.gov
5α,6α;16α,17α-diepoxy-20-oxopregnan-3β-yl acetateBismuth(III) nitrate16α,17α-epoxy-5α-hydroxy-6β-nitrooxy-20-oxopregnan-3β-yl acetateRegio-, stereo-, and chemoselective opening of the 5α,6α-epoxide. researchgate.netiucr.orgnih.gov
20-oxopregn-5-en-3β-yl acetateCrO3, NaN3, acetic acid6β-azido-20-oxopregnane-3β,5α-diol 3-acetateStereospecific vicinal azidohydroxylation. researchgate.net

Utility of this compound Derivatives in Complex Organic Synthesis

Derivatives of this compound are not merely synthetic curiosities; they are pivotal substrates and intermediates in the construction of more complex and often biologically significant steroidal molecules.

Substrates for the Synthesis of Olefinic 18-nor and 18,19-dinorsteroids.psu.eduresearchgate.netamanote.com

Role as a General Intermediate for the Preparation of Biologically Important Steroid Derivatives.psu.eduresearchgate.netamanote.com

The this compound framework is a versatile starting point for the synthesis of a wide range of biologically important steroid derivatives. psu.eduresearchgate.netamanote.com The functional handles present in its derivatives, such as epoxides, halohydrins, and azidohydrins, allow for a multitude of subsequent transformations. These transformations can include the introduction of various pharmacophores, modification of the steroid backbone, and the construction of novel side chains. This adaptability makes this compound and its derivatives valuable intermediates in medicinal chemistry programs aimed at the discovery and development of new therapeutic agents. google.com For example, pregnane derivatives are being investigated as inhibitors of glucose-6-phosphate dehydrogenase for potential cardiovascular applications. google.com

Structural Elucidation and Computational Analysis of 20 Oxopregnan 3 Yl Acetate and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Intermolecular and Intramolecular Interactions in the Crystalline State:The specific hydrogen bonding networks and other non-covalent interactions within the crystal lattice remain unknown.

A scientifically rigorous and accurate article adhering to the requested outline can only be produced once the single-crystal X-ray diffraction data for 20-Oxopregnan-3-yl acetate (B1210297) becomes publicly available.

In-depth Computational Analysis of 20-Oxopregnan-3-yl Acetate and its Derivatives Remains an Area for Future Investigation

A thorough review of scientific literature reveals a notable absence of specific research dedicated to the quantum mechanical ab initio computational investigations of this compound. While computational chemistry is a powerful tool for elucidating the structural and energetic properties of molecules, it appears that this particular steroidal acetate has not yet been the subject of focused theoretical studies. Consequently, a detailed analysis based on the specified outline cannot be provided at this time.

The field of computational chemistry regularly employs quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to predict molecular geometries, conformational energies, and other electronic properties. These theoretical approaches provide valuable insights that complement experimental data, such as that obtained from X-ray crystallography. For many complex organic molecules, including a variety of steroids, researchers have successfully used these methods to:

Predict Molecular Conformations: Determine the most stable three-dimensional arrangements of atoms in a molecule and the relative energies of different conformers.

Compare with Experimental Data: Validate computational models by comparing calculated structural parameters (bond lengths, bond angles, torsion angles) with those determined experimentally.

Analyze Crystal Packing Effects: Investigate how intermolecular forces in the solid state can influence the conformation of a molecule compared to its isolated, gas-phase state.

For instance, studies on other acetate-containing compounds have demonstrated the utility of such computational analyses. Research on molecules like 2-oxo-2H-chromen-3-yl acetate has showcased the strong correlation that can be achieved between crystallographic results and structural parameters derived from DFT calculations. These studies often involve optimizing the molecular geometry using a specific theoretical level and basis set, followed by a comparison with X-ray diffraction data.

However, for this compound, the foundational experimental data, such as a published crystal structure, appears to be unavailable in the public domain. This lack of experimental structural information presents a significant hurdle for a comprehensive computational study, as it prevents the validation of theoretical models and the assessment of solid-state effects on the molecule's conformation.

While the methodologies for performing the requested analysis are well-established, their application to this compound has not been documented in accessible scientific literature. Therefore, the theoretical prediction of its molecular conformations, a comparative analysis of computational and experimental data, and an assessment of crystal packing effects remain open avenues for future research in the field of steroidal chemistry.

Metabolic and Biosynthetic Pathways of Pregnane Acetates in Biological Systems

Natural Occurrence and Identification in Plant Metabolomes

While pregnane (B1235032) derivatives are well-known for their roles in animal physiology, their presence and function in the plant kingdom are also subjects of ongoing research. nih.gov Plants are capable of synthesizing a variety of steroids, including pregnanes, which can influence developmental processes such as cell division, growth, and flowering. nih.gov The biosynthesis of these compounds in plants shares common features with animal steroidogenesis, with cholesterol serving as a key precursor. britannica.com

Detection of 14-Hydroxy-20-oxopregnan-3-yl Acetate (B1210297) as a Secondary Metabolite

The detection of specific pregnane acetates, such as 14-Hydroxy-20-oxopregnan-3-yl acetate and its glycosylated forms, underscores the diversity of steroid metabolism in plants. epa.gov The identification of such compounds is often achieved through advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are essential tools in the field of plant metabolomics. embrapa.brnews-medical.net These methods allow for the characterization of complex mixtures of metabolites, revealing the presence of novel or rare compounds within plant tissues. nih.gov The isolation of these molecules can be a complex process, often involving multiple chromatographic steps. asm.org

Context of Pregnane Derivatives in Plant Biochemistry and Metabolomics

The study of pregnane derivatives falls within the broader field of plant metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a plant system. news-medical.net Pregnane derivatives, alongside other steroids, are considered secondary metabolites in plants, meaning they are not directly involved in the primary processes of growth, development, or reproduction, but often have specialized ecological functions. nih.gov The biosynthesis of pregnanes in plants is thought to begin with the cleavage of the side-chain of larger sterols to produce pregnenolone, which can then be converted to progesterone (B1679170) and other derivatives. researchgate.net These transformations are catalyzed by a suite of enzymes, including dehydrogenases and isomerases. researchgate.net The presence of these pathways highlights the sophisticated biochemical machinery that has evolved in plants for the production of a wide array of steroidal compounds. nih.gov

Biotransformation and Enzymatic Activities Related to Pregnane Acetates

Biotransformation is a critical process for metabolizing both endogenous and exogenous compounds, including pregnane acetates. This involves a series of enzymatic modifications that typically increase the water solubility of the molecule, preparing it for excretion. sigmaaldrich.com These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Glucuronidation Pathways of Pregnane Derivatives (e.g., (3α,5β)-20-Oxopregnan-3-yl β-D-Glucuronide, 20-oxopregnan-3-yl-beta-delta-Glucopyranosiduronic acid)

A primary Phase II conjugation pathway for pregnane derivatives is glucuronidation. sigmaaldrich.com This process involves the attachment of a glucuronic acid moiety to the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). sigmaaldrich.comhmdb.ca The resulting glucuronide conjugate, such as (3α,5β)-20-Oxopregnan-3-yl β-D-Glucuronide or 20-oxopregnan-3-yl-beta-delta-Glucopyranosiduronic acid, is significantly more water-soluble than the parent compound, facilitating its elimination from the body, typically via the kidneys. hmdb.cancats.iochemspider.comfoodb.ca The formation of these glucuronides is a key step in the metabolism of progesterone and other related steroids. ncats.io For instance, the major metabolite of progesterone is 5β-Pregnane-3α,20α-diol glucuronide. ncats.io

Characterization of Enzymatic Activities Involved in Pregnane Metabolism

The metabolism of pregnane acetates is orchestrated by a variety of enzymes, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies playing central roles. pnas.orgmdpi.com The pregnane X receptor (PXR), a nuclear receptor, is a key regulator of many of these enzymes. pnas.orgmdpi.comnih.gov When activated by ligands, PXR can induce the expression of genes encoding for both Phase I and Phase II metabolizing enzymes. pnas.orgnih.gov

Table 1: Key Enzymes in Pregnane Metabolism

Enzyme FamilySpecific EnzymesFunctionReference
Cytochrome P450 (CYP)CYP3A4, CYP2B6, CYP2C8/9, CYP2C19, CYP2A6Phase I metabolism (oxidation, reduction, hydrolysis) mdpi.com
UDP-glucuronosyltransferase (UGT)UGT1A family (e.g., UGT1A1)Phase II metabolism (glucuronidation) pnas.org

Research has shown that PXR activation can lead to increased glucuronidation of various steroids. pnas.org This regulatory mechanism is crucial for detoxifying and eliminating both foreign compounds (xenobiotics) and endogenous substances. pnas.orgnih.gov The activity of these enzymes can be influenced by various factors, including genetic makeup and exposure to certain drugs or environmental compounds. pnas.org

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the structural integrity of 20-Oxopregnan-3-yl acetate?

  • Combine X-ray crystallography using SHELXL refinement for 3D structure determination with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular composition and stereochemistry. Cross-reference spectral data with Beilstein Registry identifiers (e.g., 4-08-00-01125) for validation .

Q. How should researchers validate the purity of this compound in synthetic preparations?

  • Employ reverse-phase HPLC with UV detection at 210 nm, calibrated against certified reference standards. Supplement with melting point analysis and Karl Fischer titration to assess moisture content and residual solvents. Ensure protocol adherence to minimize cross-contamination during sample handling .

Advanced Research Questions

Q. What methodologies are recommended for investigating the metabolic stability of this compound in hepatic models?

  • Conduct in vitro microsomal stability assays using liver S9 fractions, quantifying parent compound depletion via LC-MS/MS . Include positive controls (e.g., testosterone) and assess time-dependent degradation kinetics using nonlinear regression models. Validate findings through independent replication .

Q. How can researchers quantify the conformational dynamics of this compound’s steroid nucleus under varying solvent conditions?

  • Utilize molecular dynamics simulations parameterized by Cremer-Pople ring puckering coordinates derived from crystallographic data. Compare solvent-induced conformational changes through root-mean-square deviation (RMSD) analysis and free energy landscapes .

Q. What experimental design principles minimize artifacts when studying this compound’s membrane interaction mechanisms?

  • Implement surface plasmon resonance (SPR) with lipid bilayer-coated chips, using concentration-response protocols with blank solvent corrections. Validate binding parameters through isothermal titration calorimetry (ITC) and molecular docking. Ensure rigorous wash steps to eliminate nonspecific binding .

Q. How should contradictory reports about this compound’s receptor binding affinity be systematically addressed?

  • Perform blinded radioligand displacement assays across multiple laboratories using standardized receptor preparations. Apply meta-analytic techniques to identify methodological covariates (e.g., buffer ionic strength, incubation time) contributing to variability. Triangulate results with computational affinity predictions .

Methodological Notes

  • Crystallographic Refinement : SHELXL’s robustness in handling small-molecule data ensures high precision in bond length/angle measurements, critical for steroid derivatives .
  • Data Contradiction Resolution : Systematic replication and meta-analysis protocols, as outlined in qualitative research standards, are essential for resolving conflicting bioactivity reports .
  • Conformational Analysis : Cremer-Pople coordinates provide a quantitative framework for comparing puckering amplitudes in steroidal rings, enabling solvent-effect studies .

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